molecular formula C18H24N6O8S B1387555 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate CAS No. 17228-46-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate

Cat. No.: B1387555
CAS No.: 17228-46-5
M. Wt: 484.5 g/mol
InChI Key: QMXJIKQXUYRZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or inducing conformational changes in proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect various types of cells, including cancer cells, where it can induce apoptosis or cell cycle arrest. Additionally, it can alter the expression of genes involved in critical cellular processes, thereby impacting cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for predicting its bioavailability and potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate typically involves the reaction of benzo[d][1,3]dioxole carbaldehyde with guanidine derivatives under specific conditions. One common method includes a condensation reaction where benzo[d][1,3]dioxole carbaldehyde is reacted with guanidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives with additional functional groups, while reduction may produce simpler guanidine derivatives .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with the guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11N3O2.H2O4S/c2*10-9(11)12-4-6-1-2-7-8(3-6)14-5-13-7;1-5(2,3)4/h2*1-3H,4-5H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJIKQXUYRZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=C(N)N.C1OC2=C(O1)C=C(C=C2)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
Reactant of Route 3
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
Reactant of Route 4
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
Reactant of Route 5
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
Reactant of Route 6
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.